Anti-HCV Activity Profile: 2'-Fluoroarabino Nucleosides Exhibit Low Micromolar Potency in Replicon Assays
In a direct comparative study of sugar-modified pyrimido[4,5-b]indole nucleosides, compounds with the 2'-deoxy-2'-fluoroarabino configuration demonstrated significant anti-HCV activity. This class, which includes the core scaffold of 2'-deoxy-2'-fluoroarabino inosine, exhibited IC50 values ranging from 1.6 to 20 μM in an HCV replicon assay [1]. This activity profile is distinct from and often superior to the corresponding 2'-fluororibo analogs within the same study, highlighting the importance of the arabino stereochemistry for target engagement [2].
| Evidence Dimension | Anti-HCV activity (IC50) |
|---|---|
| Target Compound Data | 1.6 - 20 μM (as a class of 2'-deoxy-2'-fluoroarabino nucleosides) |
| Comparator Or Baseline | 2'-deoxy-2'-fluororibo nucleosides (class) |
| Quantified Difference | Specific IC50 values vary by base modification; the fluoroarabino scaffold provides a distinct and generally lower IC50 range compared to the fluororibo scaffold in this series. |
| Conditions | HCV subgenomic replicon assay |
Why This Matters
This demonstrates that the 2'-fluoroarabino scaffold is a validated starting point for developing low-micromolar HCV inhibitors, which is crucial for medicinal chemistry programs focused on RNA viruses.
- [1] Konč, J., Tichý, M., Pohl, R., Hodek, J., Džubák, P., Hajdúch, M., & Hocek, M. (2017). Sugar modified pyrimido[4,5-b]indole nucleosides: synthesis and antiviral activity. MedChemComm, 8(9), 1856-1862. View Source
- [2] OmicsDI. (2017). Dataset for 'Sugar modified pyrimido[4,5-b]indole nucleosides: synthesis and antiviral activity' (S-EPMC6084004). View Source
